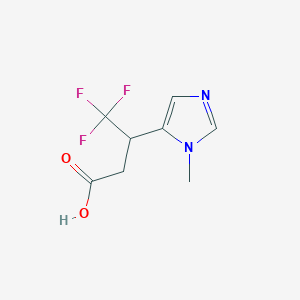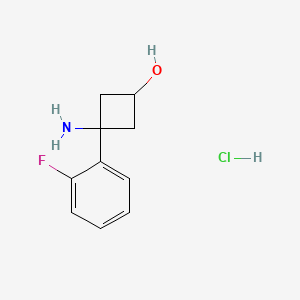
(1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclobutane ring substituted with an amino group and a fluorophenyl group, making it an interesting subject for chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a suitable diene or another alkene under UV light or using a photoinitiator.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, a halogenated cyclobutane derivative can be reacted with ammonia or an amine under basic conditions.
Fluorophenyl Substitution: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to a hydrocarbon.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying ring strain and stereochemistry.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine
Medically, this compound has potential as a pharmaceutical intermediate. Its structural features suggest it could be a candidate for drug development, particularly in the areas of central nervous system disorders or as an anti-inflammatory agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorophenyl group can participate in π-π interactions or halogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(1s,3s)-3-Amino-3-phenylcyclobutan-1-olhydrochloride: Similar structure but lacks the fluorine atom.
(1s,3s)-3-Amino-3-(4-fluorophenyl)cyclobutan-1-olhydrochloride: Similar structure with the fluorine atom in a different position.
(1s,3s)-3-Amino-3-(2-chlorophenyl)cyclobutan-1-olhydrochloride: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its non-fluorinated analogs.
特性
分子式 |
C10H13ClFNO |
|---|---|
分子量 |
217.67 g/mol |
IUPAC名 |
3-amino-3-(2-fluorophenyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10;/h1-4,7,13H,5-6,12H2;1H |
InChIキー |
NOZQRYOLXSZOIX-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=CC=CC=C2F)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13576749.png)

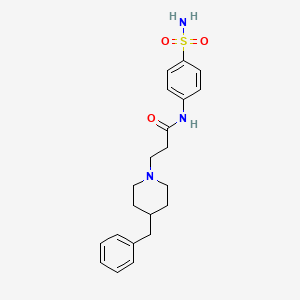


![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13576784.png)
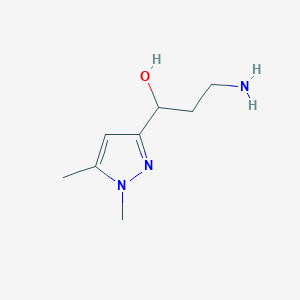
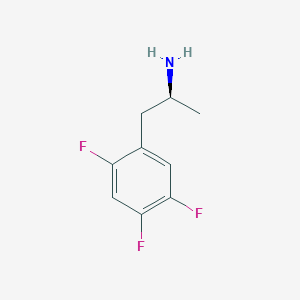
![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)

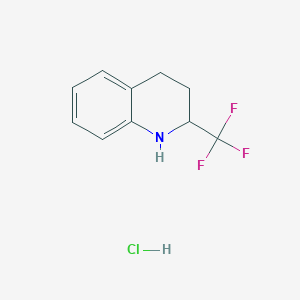

![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
